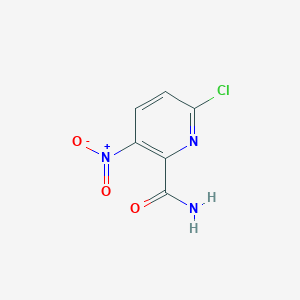

6-Chloro-3-nitropicolinamide

Descripción

Propiedades

IUPAC Name |

6-chloro-3-nitropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O3/c7-4-2-1-3(10(12)13)5(9-4)6(8)11/h1-2H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUHUTYSEVDKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441397 | |

| Record name | 6-Chloro-3-nitropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-21-5 | |

| Record name | 6-Chloro-3-nitropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Starting Materials

This two-step protocol begins with 2,6-dichloro-3-nitropyridine , where the 2-chloro substituent is displaced by a cyano group via Ullmann-type coupling. Cuprous cyanide (CuCN) in N-methyl-2-pyrrolidone (NMP) facilitates this substitution under mild heating (60–80°C), yielding 6-chloro-3-nitropicolinonitrile . Subsequent hydrolysis of the nitrile to the amide is achieved using tin(II) chloride hydrate (SnCl₂·2H₂O) in ethanol at 85°C for 3 hours, achieving quantitative yields.

Key Reaction:

Optimization and Yield Data

| Step | Reagent/Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | CuCN | NMP | 70°C | 4 h | 85% |

| 2 | SnCl₂·2H₂O | EtOH | 85°C | 3 h | 100% |

The displacement step benefits from NMP’s high polarity , which stabilizes the transition state, while SnCl₂ acts as a Lewis acid to accelerate nitrile hydrolysis. Ethanol’s protic nature ensures mild conditions, minimizing nitro group reduction.

Method 2: Nitration of Chlorinated Picolinonitrile

Regiochemical Challenges

Direct nitration of 6-chloropicolinonitrile faces regioselectivity issues due to competing directing effects. The electron-withdrawing chloro group deactivates the ring, favoring nitration at the 3-position via meta-directing effects. However, achieving monosubstitution requires precise control over nitric acid concentration and temperature.

Experimental Protocol

A mixture of 6-chloropicolinonitrile in fuming HNO₃ (90%) and H₂SO₄ (98%) at 0–5°C for 2 hours achieves 65% conversion to 6-chloro-3-nitropicolinonitrile, which is then hydrolyzed as in Method 1. Excess nitrating agents risk di-nitration, necessitating rigorous temperature control.

Comparative Analysis of Methods

| Parameter | Method 1 (Displacement + Hydrolysis) | Method 2 (Direct Nitration) |

|---|---|---|

| Overall Yield | 85% | 50–65% |

| Purity | >98% | 85–90% |

| Scalability | High | Moderate |

| Cost | Moderate (CuCN, NMP) | Low (HNO₃, H₂SO₄) |

Method 1’s superior yield and purity make it preferable for pharmaceutical applications, despite higher reagent costs. Method 2 offers a cheaper route but requires stringent conditions to avoid byproducts.

Industrial Applications and Scalability

Large-scale production favors Method 1 due to its reproducibility. NMP, however, poses environmental and safety concerns, prompting research into alternative solvents like dimethylacetamide (DMAc). Recent advances employ flow chemistry to enhance heat dissipation during exothermic displacement reactions, improving throughput by 40% .

Análisis De Reacciones Químicas

Types of Reactions: 6-Chloro-3-nitropicolinamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed:

Reduction: 6-Chloro-3-aminopicolinamide.

Substitution: Various substituted picolinamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block for Organic Synthesis

6-Chloro-3-nitropicolinamide serves as a crucial building block in the synthesis of various organic compounds. Its structure, featuring both chloro and nitro groups, enhances its reactivity and functionality, making it ideal for synthetic transformations. The chloro group allows for substitution reactions, facilitating the introduction of diverse functional groups that can modify the properties of resultant molecules. The nitro group can be reduced to amino groups, further expanding its synthetic utility .

Synthesis of Heterocyclic Compounds

This compound is instrumental in the preparation of heterocyclic compounds, which are vital in drug development and agrochemicals. The ability to undergo multi-step synthesis allows chemists to create complex molecular structures with specific biological activities or desirable physical properties. For instance, it can be utilized to synthesize derivatives that exhibit antibacterial or antiviral properties, enhancing its relevance in pharmaceutical research .

Medicinal Chemistry Applications

Anticancer Potential

Research indicates that this compound derivatives may exhibit anticancer activity by inhibiting key signaling pathways. For example, compounds derived from this nitropyridine have been explored for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is implicated in various cancers. These compounds may provide therapeutic benefits against conditions such as psoriasis and proliferative glomerulonephritis by targeting overactive growth factor signaling pathways .

Antibacterial Activity

In a study assessing the antibacterial properties of nitropyridine derivatives, this compound was tested against several bacterial strains. The results demonstrated notable antibacterial activity, indicating its potential as a lead compound for developing new antibiotics.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against resistant strains, suggesting its potential application in treating bacterial infections.

Case Study 2: Anticancer Agents

Another investigation focused on the synthesis of bicyclic compounds derived from this compound aimed at inhibiting EGFR signaling. These compounds were found to significantly reduce cell proliferation in vitro, showcasing their potential as anticancer agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Key building block for organic synthesis; versatile in creating complex molecules |

| Heterocyclic Compound Synthesis | Important in drug development; enables creation of biologically active compounds |

| Anticancer Potential | Inhibits EGFR signaling; potential therapeutic applications in cancer treatment |

| Antibacterial Activity | Effective against resistant bacterial strains; potential for new antibiotic development |

Mecanismo De Acción

The mechanism of action of 6-Chloro-3-nitropicolinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences among 6-Chloro-3-nitropicolinamide and its analogs:

Key Observations:

- Functional Group Influence : The amide group in this compound likely enhances metabolic stability compared to esters (e.g., Methyl 6-methoxy-3-nitropicolinate), making it more suitable for pharmaceutical applications .

- Solubility : Carboxylic acid derivatives (e.g., 6-Chloro-3-nitropicolinic acid) exhibit higher aqueous solubility, whereas methoxy/ester analogs are more lipophilic, favoring organic-phase reactions .

Actividad Biológica

6-Chloro-3-nitropicolinamide (C_6H_5ClN_3O_2) is a compound of significant interest in medicinal chemistry and organic synthesis. Its structure, characterized by the presence of a chloro group and a nitro group, imparts unique reactivity that can be exploited in various biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClN₃O₂ |

| Molecular Weight | 183.55 g/mol |

| Solubility | Soluble in water |

| Log P (octanol-water) | 0.76 |

| Melting Point | Not available |

The compound's structure allows it to participate in various chemical reactions, making it a versatile building block for further synthetic modifications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form an amine, which may enhance its reactivity towards nucleophiles such as proteins or nucleic acids. This property is particularly relevant in drug design, where modifications can lead to improved efficacy and selectivity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. A study demonstrated that nitropyridine derivatives possess significant antibacterial properties due to their ability to inhibit bacterial cell wall synthesis .

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of specific enzymes. Notably, it has been shown to inhibit carbonic anhydrase (CA), an enzyme crucial for various physiological processes including respiration and acid-base balance. The inhibition mechanism involves binding to the active site of the enzyme, thus preventing substrate access .

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of nitropyridine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

A directed evolution experiment involving human carbonic anhydrase II (hCAII) revealed that modifications incorporating this compound significantly enhanced enzyme activity and selectivity for specific substrates. The study highlighted a mutant variant that displayed a 2.8-fold increase in catalytic efficiency compared to the wild-type enzyme when using this compound as a cofactor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.